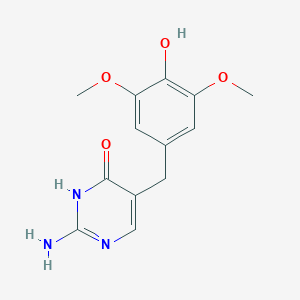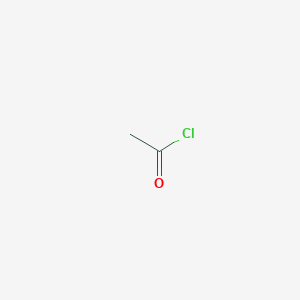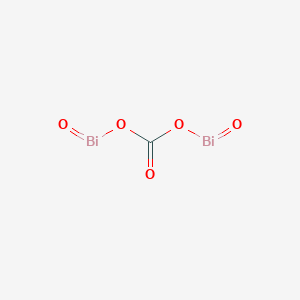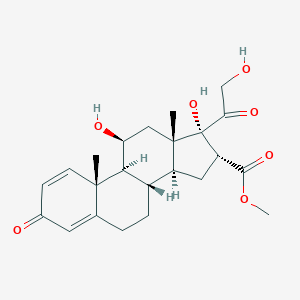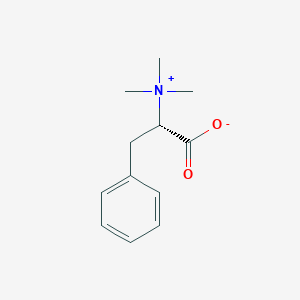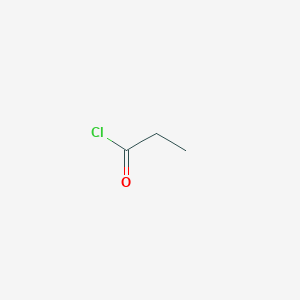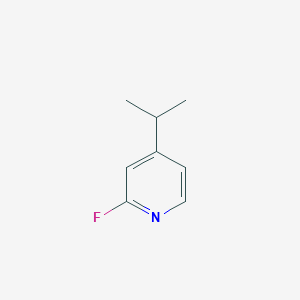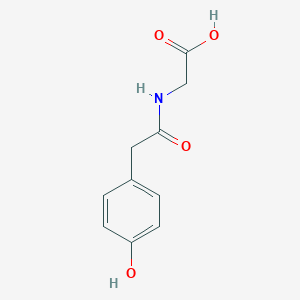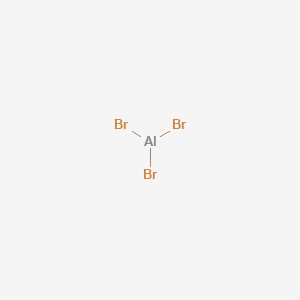![molecular formula C12H10N4O4 B048243 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione CAS No. 115705-62-9](/img/structure/B48243.png)
5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-cancer agent. This compound was first isolated from the Australian plant Duboisia myoporoides, and has since been synthesized using various methods. In
Mechanism Of Action
5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione activates the STING (stimulator of interferon genes) pathway, which leads to the production of type I interferons and other pro-inflammatory cytokines. This results in the recruitment of immune cells to the tumor microenvironment, leading to tumor cell death and inhibition of tumor growth. 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has also been shown to induce apoptosis in tumor cells.
Biochemical And Physiological Effects
5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has been shown to have several biochemical and physiological effects. It induces the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment of immune cells to the tumor microenvironment. 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione also induces the production of nitric oxide, which plays a role in tumor cell death. In addition, 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
Advantages And Limitations For Lab Experiments
5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified, making it a useful tool for studying the STING pathway and its effects on the immune system. 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has also been extensively studied in animal models, providing a wealth of data on its anti-cancer properties. However, 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has a short half-life in the body, which can limit its effectiveness as an anti-cancer agent.
Future Directions
There are several future directions for research on 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione. One area of interest is the development of more potent and selective STING agonists. Another area of interest is the combination of 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione with other anti-cancer therapies, such as checkpoint inhibitors and CAR-T cell therapy. In addition, further studies are needed to understand the mechanism of action of 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione and its effects on the immune system. Finally, clinical trials are needed to determine the safety and efficacy of 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione in human patients with cancer.
Synthesis Methods
5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione can be synthesized using several methods, including the reaction of 2,4-dimethylpyrimidine-5-carboxylic acid with phthalic anhydride in the presence of sulfuric acid, or the reaction of 2,4-dimethylpyrimidine-5-carboxylic acid with phthalic acid in the presence of acetic anhydride and sulfuric acid. The compound can also be synthesized using a one-pot reaction involving the condensation of 2-amino-4,6-dimethylpyrimidine with phthalic anhydride and acetic anhydride in the presence of sulfuric acid.
Scientific Research Applications
5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models, including melanoma, lung cancer, and colon cancer. 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has also been shown to enhance the effects of radiation therapy and chemotherapy in preclinical studies. In addition to its anti-cancer properties, 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has been studied for its potential as an anti-inflammatory and anti-viral agent.
properties
CAS RN |
115705-62-9 |
|---|---|
Product Name |
5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione |
Molecular Formula |
C12H10N4O4 |
Molecular Weight |
274.23 g/mol |
IUPAC Name |
5,10-dihydroxy-2,7-dimethyl-3,8-dihydropyrimido[4,5-g]quinazoline-4,9-dione |
InChI |
InChI=1S/C12H10N4O4/c1-3-13-7-5(11(19)15-3)10(18)8-6(9(7)17)12(20)16-4(2)14-8/h17-18H,1-2H3,(H,13,15,19)(H,14,16,20) |
InChI Key |
PWWFWQJNFVLRFK-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC(=O)C2=C(N1)C(=C3C(=C2O)NC(=NC3=O)C)O |
SMILES |
CC1=NC2=C(C(=C3C(=C2O)C(=O)NC(=N3)C)O)C(=O)N1 |
Canonical SMILES |
CC1=NC(=O)C2=C(N1)C(=C3C(=C2O)NC(=NC3=O)C)O |
synonyms |
Pyrimido[4,5-g]quinazoline-4,9-dione, 1,6-dihydro-5,10-dihydroxy-2,7-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(Dimethylamino)ethoxy]benzophenone](/img/structure/B48160.png)
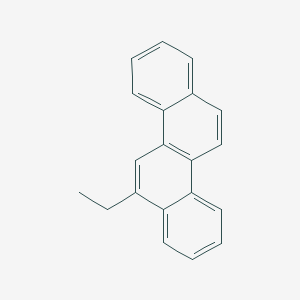
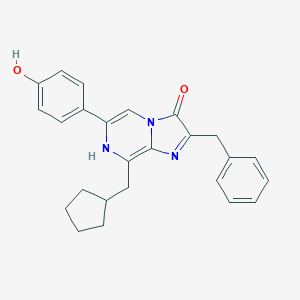
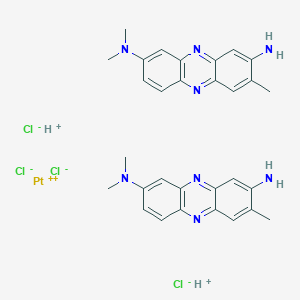
![[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate](/img/structure/B48171.png)
